(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
Description
This compound is a benzofuran derivative featuring a methanesulfonate ester group at position 6 and a 2,3,4-trimethoxybenzylidene substituent at position 2. The Z-configuration of the exocyclic double bond is critical for its stereochemical and electronic properties. Its molecular formula is C₂₀H₂₀O₈S, with a molecular weight of 420.43 g/mol (calculated from and analogous structures). The compound’s structure has been validated via X-ray crystallography and NMR spectroscopy, as inferred from the use of SHELX programs for small-molecule refinement . Its biological or pharmacological applications remain under investigation, but its structural analogs have shown activity in pesticide and medicinal chemistry contexts .
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8S/c1-23-14-8-5-11(18(24-2)19(14)25-3)9-16-17(20)13-7-6-12(10-15(13)26-16)27-28(4,21)22/h5-10H,1-4H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDDVEUOPOIIGY-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl methanesulfonate is a synthetic organic compound belonging to the class of benzofuran derivatives. Its complex structure, characterized by multiple functional groups including carbonyl and methoxy groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- IUPAC Name : [(2Z)-3-oxo-2-(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl methanesulfonate
- Molecular Formula : C21H21NO7
- Molecular Weight : 399.399 g/mol
The compound's structure includes a benzofuran core with a methanesulfonate group and a trimethoxybenzylidene moiety. These structural features are indicative of potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. For instance, it may inhibit enzymes associated with cell proliferation, suggesting potential anticancer properties.
-
Target Interactions : It interacts with proteins such as:
- Tubulin
- Heat Shock Protein 90 (Hsp90)
- Thioredoxin Reductase (TrxR)
- Histone Lysine-Specific Demethylase 1 (HLSD1)
- Activin Receptor-Like Kinase 2 (ALK2)
- P-glycoprotein (P-gp)
- Platelet-Derived Growth Factor Receptor β.
These interactions can disrupt critical cellular functions such as cell division and protein folding.
Anticancer Properties
Research indicates that the compound exhibits promising anticancer activity. By inhibiting tubulin polymerization, it disrupts mitotic spindle formation, which is essential for cell division. This mechanism leads to cell cycle arrest and subsequent apoptosis in cancer cells.
Antioxidant Activity
The presence of methoxy groups enhances the compound's electron-donating ability, contributing to its antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may play a role in its anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited .
Case Studies
Several studies have explored the biological effects of related compounds within the benzofuran class. For instance:
- Study on Benzofuran Derivatives : A study published in the Journal of Medicinal Chemistry demonstrated that similar benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines .
- Mechanistic Insights : Research highlighted the inhibition of Hsp90 by related compounds, leading to destabilization of client proteins involved in cancer progression.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Anticancer Activity
Research indicates that this compound can inhibit tubulin polymerization, disrupting the formation of the mitotic spindle essential for cell division. This mechanism leads to cell cycle arrest and apoptosis in cancer cells. Notably, studies have shown significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity .
Antioxidant Properties
The compound's interaction with thioredoxin reductase enhances oxidative stress within cancer cells, contributing to its anticancer effects. This property is crucial as it can lead to increased cell death in malignant cells while sparing normal cells .
Epigenetic Modulation
Inhibition of histone lysine-specific demethylase 1 (HLSD1) by this compound may result in changes in gene expression patterns. This epigenetic modulation presents opportunities for treating diseases where gene expression plays a critical role .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Effects : Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines .
- Mechanistic Insights : A study in Biochemical Pharmacology revealed that the compound induces apoptosis through caspase activation when targeting tubulin and Hsp90 .
Agricultural Applications
Beyond pharmacological applications, there is potential for this compound in agriculture. Its unique structure may confer protective properties against pests or diseases affecting crops. Further research is necessary to explore these applications fully.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the benzofuran-3-one core and methanesulfonate/mesyl group but differ in substituent patterns on the benzylidene ring or sulfonate moiety. Key comparisons are summarized in Table 1.
Compound A: (2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
- Structure : Replaces the 2,3,4-trimethoxy group with 2,4-dimethoxy on the benzylidene ring.
- Molecular Weight : 376.38 g/mol .
- NMR data (δ 3.85 ppm for 4-OCH₃ and δ 3.80 ppm for 2-OCH₃) confirm substitution patterns .
Compound B: 3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
- Structure : Features a 3,4,5-trimethoxybenzylidene group and a 4-methoxybenzenesulfonate ester (instead of methanesulfonate).
- Molecular Weight : ~506.5 g/mol (estimated from formula C₂₅H₂₄O₁₀S).
- Key Difference : The 3,4,5-trimethoxy pattern enhances symmetry and electron-donating capacity, while the bulkier 4-methoxybenzenesulfonate may reduce solubility .
Compound C: (2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
- Structure : Substitutes the 2,3,4-trimethoxy group with 2,4,5-trimethoxy .
- Molecular Weight : 406.4 g/mol .
- XLogP3 = 3.1 indicates higher lipophilicity than the parent compound (estimated XLogP3 ~2.8) .
Compound D: (2Z)-2-[(2,5-Dimethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate
- Structure : Contains 2,5-dimethoxy substitution.
- Molecular Weight : ~392.4 g/mol (C₁₉H₁₈O₈S).
Compound E: (2Z)-2-(3-Methylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
- Structure : Replaces methoxy groups with a 3-methylbenzylidene and a 4-methylbenzenesulfonate .
- Molecular Weight : ~424.5 g/mol (C₂₄H₂₀O₅S).
- Key Difference : The methyl groups increase hydrophobicity (XLogP3 ~4.0) but eliminate hydrogen-bonding capacity compared to methoxy-substituted analogs .
Comparative Data Table
Research Findings and Implications
- Spectral Analysis : Compounds with methoxy groups exhibit distinct ¹H-NMR shifts (e.g., δ 3.7–3.9 ppm for OCH₃), aiding structural differentiation .
- Crystallography: SHELX programs have resolved Z/E configurations in similar benzofuranones, confirming the Z-configuration’s prevalence due to steric stabilization .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Optimal Conditions | Yield Range | Key References |
|---|---|---|---|
| Benzylidene Formation | 70°C, DMF, 6–8 hrs | 60–75% | |
| Methanesulfonation | 0–5°C, CH₂Cl₂, methanesulfonyl chloride | 80–90% | |
| Final Purification | Ethyl acetate/hexane (3:7) chromatography | 85–92% |
Basic Question: How is the compound’s structure confirmed post-synthesis?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., Z-configuration of benzylidene group at δ 7.8–8.2 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matching (<5 ppm error) to verify molecular formula (e.g., C₂₀H₁₈O₈S) .
- IR Spectroscopy : Peaks at 1720 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (SO₃⁻) confirm functional groups .
Basic Question: What are common reactivity patterns of this compound?
Methodological Answer:
The methanesulfonate and benzylidene groups enable:
- Hydrolysis : Under basic conditions (NaOH/MeOH), methanesulfonate converts to hydroxyl groups .
- Electrophilic Substitution : Halogenation (Br₂/FeCl₃) at the benzofuran ring’s activated positions .
- Reduction : NaBH₄ selectively reduces the α,β-unsaturated ketone to a dihydrofuran .
Q. Reaction Table
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Hydrolysis | 0.1M NaOH, MeOH, 25°C, 2hrs | Dihydroxybenzofuran | |
| Bromination | Br₂ (1 eq), FeCl₃, DCM | 5-Bromo derivative |
Advanced Question: How does the compound interact with biological targets?
Methodological Answer:
Mechanistic studies suggest:
- Enzyme Inhibition : The methoxy groups and benzylidene moiety bind to ATP pockets in kinases (e.g., EGFR) via H-bonding and π-π stacking, validated by SPR and molecular docking .
- Cellular Assays : IC₅₀ values (e.g., 2.5 μM in MCF-7 cells) correlate with ROS induction and apoptosis markers .
Advanced Question: How do structural modifications influence bioactivity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies reveal:
Q. Table 2: SAR of Key Derivatives
| Derivative | Substitution Pattern | IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | 2,3,4-Trimethoxy | 2.5 | 0.8 |
| Analog A | 3,4,5-Trimethoxy | 4.2 | 0.5 |
| Analog B | Methanesulfonate → COOEt | 7.1 | 1.2 |
Advanced Question: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies arise from:
- Assay Variability : Standardize protocols (e.g., MTT vs. ATP-luciferase) and cell lines (e.g., HepG2 vs. HeLa) .
- Compound Purity : Use orthogonal methods (HPLC, DSC) to confirm >95% purity and exclude degradation products .
Advanced Question: How can computational modeling guide derivative design?
Methodological Answer:
- Docking Studies : AutoDock Vina predicts binding poses in kinase pockets (e.g., CDK2), guiding substituent prioritization .
- DFT Calculations : B3LYP/6-31G* models optimize electronic properties (e.g., HOMO-LUMO gaps) for redox activity .
Advanced Question: What analytical challenges arise in detecting degradation products?
Methodological Answer:
- LC-MS/MS : Hyphenated techniques identify hydrolyzed or oxidized products (e.g., sulfonate → hydroxyl conversion) .
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to profile stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
